

A Comprehensive Technical Overview of 1-Benzyl-3-pyrrolidinone

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Compound of Interest

Compound Name: **1-Benzyl-3-pyrrolidinone**

Cat. No.: **B141626**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **1-Benzyl-3-pyrrolidinone**, a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. The document outlines its core molecular properties, details a standard experimental protocol for its synthesis, and visualizes the synthetic pathway for enhanced clarity.

Core Molecular Data

The fundamental molecular properties of **1-Benzyl-3-pyrrolidinone** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Parameter	Value	References
Molecular Formula	C ₁₁ H ₁₃ NO	[1] [2] [3]
Molecular Weight	175.23 g/mol	[1] [3] [4]
CAS Number	775-16-6	[1] [2] [3]

Experimental Protocol: Synthesis of 1-Benzyl-3-pyrrolidinone

The following protocol describes a common method for the synthesis of **1-Benzyl-3-pyrrolidinone**, which involves a multi-step process beginning with the reaction of benzylamine and ethyl acrylate, followed by cyclization and subsequent hydrolysis and decarboxylation.

Materials:

- Benzylamine
- Ethyl acrylate
- Potassium iodide
- Potassium carbonate
- Ethyl chloroacetate
- Sodium ethoxide
- Concentrated hydrochloric acid
- Toluene
- Ethyl acetate
- Solid sodium hydroxide or potassium hydroxide

Procedure:

- Step 1: Synthesis of 3-(Benzoylamino)propionic acid ethyl ester
 - React benzylamine with ethyl acrylate. The molar ratio of benzylamine to ethyl acrylate is typically 1:1.5-2.0.
- Step 2: N-Alkylation
 - The resulting 3-(Benzoylamino)propionic acid ethyl ester is reacted with ethyl chloroacetate in the presence of potassium iodide and potassium carbonate.
- Step 3: Dieckmann Cyclization

- The product from the previous step undergoes an intramolecular cyclization reaction facilitated by a strong base, such as sodium ethoxide, to form the pyrrolidinone ring.
- Step 4: Hydrolysis and Decarboxylation
 - The cyclized product is then subjected to hydrolysis using concentrated hydrochloric acid and water, typically under reflux for 8-10 hours.
 - Following hydrolysis, the aqueous solution's pH is adjusted to 12.0-13.0 with a solid base (sodium hydroxide or potassium hydroxide).
- Step 5: Extraction and Purification
 - The product, N-benzyl-3-pyrrolidinone, is extracted from the basic aqueous solution using ethyl acetate.
 - The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.
 - Final purification is achieved through vacuum distillation, collecting the fraction at 145-150 °C/6mmHg to obtain the pure **1-Benzyl-3-pyrrolidinone**.^[5]

Visualized Synthetic Pathway

The following diagram illustrates the key stages in the chemical synthesis of **1-Benzyl-3-pyrrolidinone**.



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Synthesis of **1-Benzyl-3-pyrrolidinone**.

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- To cite this document: BenchChem. [A Comprehensive Technical Overview of 1-Benzyl-3-pyrrolidinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141626#1-benzyl-3-pyrrolidinone-molecular-formula-and-weight]

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